(3S)-N-ethylpiperidine-3-carboxamide
Overview
Description
(3S)-N-ethylpiperidine-3-carboxamide (NEP3C) is an organic compound derived from the piperidine family of alkaloids. It is a derivative of piperidine and has been used in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
DNA-Intercalating Drug Research
(McCrystal et al., 1999) explored a new DNA-intercalating drug, N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), which involves topoisomerases I and II in its mechanism. This study focused on the drug's phase I clinical trial findings, identifying a maximum tolerated dose and noting minimal toxicity apart from infusional arm pain.
Antitumor Activity
A study by (Denny et al., 1987) demonstrated that 5-substituted derivatives of DACA exhibit significant in vivo antitumor activity, particularly against solid tumors. This research highlighted the role of electron-withdrawing substituents in ensuring the acridine chromophore remains uncharged at physiological pH, which contributes to the broader spectrum of in vivo antitumor activity.
Enantiopure Compound Preparation
(Morán-Ramallal et al., 2010) described the preparation of enantiopure trans-3-arylaziridine-2-carboxamides through bacterial hydrolysis. These compounds can yield enantiopure, unnatural d-α-aminocarboxylic acids, indicating potential in the synthesis of specialized amino acids for research purposes.
Synthesis of Neuroactive Compounds
(Setterholm et al., 2015) reported the chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a compound of interest for its potential therapeutic uses in activating the TrkB receptor in mammalian neurons. This study highlights the importance of developing new methods for synthesizing neuroactive compounds.
Molecular Mechanics and DNA Binding
(Hudson et al., 1987) utilized molecular mechanics calculations to study the structure and flexibility of 9-aminoacridine-4-carboxamides, which have potential as anti-cancer agents. This research offers insights into the interaction of these compounds with DNA, crucial for understanding their mechanism of action.
Crystallographic Studies
A study by (Adams et al., 1999) revealed the crystal structure of a complex formed between an acridine-based antitumor agent and DNA. This detailed structural analysis aids in understanding how these types of drugs intercalate into DNA, providing a basis for further drug development.
properties
IUPAC Name |
(3S)-N-ethylpiperidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-10-8(11)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKMZNSNCZDAGC-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@H]1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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